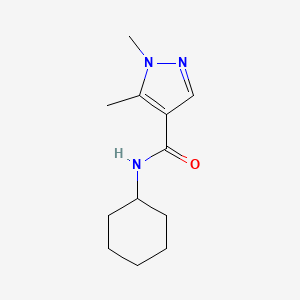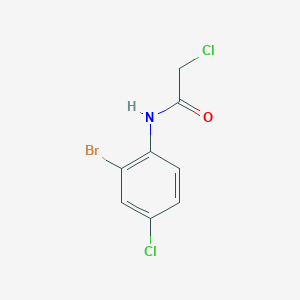![molecular formula C7H10ClN3O B7459464 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA is a member of the pyrazolylacetamide family, which has been shown to exhibit various pharmacological activities.
科学的研究の応用
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to possess anticonvulsant and anxiolytic activities, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
作用機序
The exact mechanism of action of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the central nervous system. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity. This action may contribute to the anticonvulsant and anxiolytic effects of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide.
Biochemical and Physiological Effects
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been shown to affect various biochemical and physiological pathways in animal models. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity.
実験室実験の利点と制限
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to exhibit low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the research on 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide. One area of interest is the development of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another potential direction is the investigation of the effects of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide on other neurotransmitter systems, such as the serotonin and dopamine systems. Furthermore, the potential therapeutic applications of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation.
合成法
The synthesis of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base catalyst. The reaction yields 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11-5-6(4-10-11)3-9-7(12)2-8/h4-5H,2-3H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGNVPEPXCYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)





![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)

![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)
